molecular formula C12H16FNO B2539222 2-{[(4-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol CAS No. 2201354-67-6

2-{[(4-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol

Cat. No. B2539222
CAS RN: 2201354-67-6
M. Wt: 209.264
InChI Key: XPWICXLIUOKRRW-UHFFFAOYSA-N
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Description

The compound 2-{(4-Fluorophenyl)methylamino}cyclobutan-1-ol is not directly discussed in the provided papers. However, the papers do provide insights into related cyclobutane amino acids and their synthesis, which can be informative for understanding the synthesis and properties of similar compounds. Cyclobutane amino acids are a class of compounds that have garnered interest due to their unique conformational properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of cyclobutane amino acids can be complex due to the need for precise control over the stereochemistry. Paper describes an efficient synthesis of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid in a single enantiomer form. The synthesis involves protected homo-oligomers of this cyclic cis-β-amino acid. Similarly, paper discusses a formal [2+2] cycloaddition (Michael–Dieckmann-type reaction) to create the cyclobutane core, leading to the synthesis of 1-amino-2-methylcyclobutane-1-carboxylic acids and 1-amino-2-methylenecyclobutane-1-carboxylic acid. These methods could potentially be adapted for the synthesis of 2-{(4-Fluorophenyl)methylamino}cyclobutan-1-ol by incorporating the appropriate fluorophenyl and amino substituents.

Molecular Structure Analysis

The molecular structure of cyclobutane amino acids is characterized by a four-membered ring, which can influence the overall conformation and properties of the molecule. In paper , conformational analysis using IR, NMR, and CD techniques, supported by molecular modeling studies, indicated a strong preference for a strand-like structure in solution. The single crystal X-ray analysis revealed that this conformation is maintained in the solid state, with only intermolecular hydrogen bonding networks observed. The backbone topology and ring orientations of these compounds are distinct from their non-fluorinated counterparts.

Chemical Reactions Analysis

While the specific chemical reactions of 2-{(4-Fluorophenyl)methylamino}cyclobutan-1-ol are not detailed in the provided papers, the reactivity of cyclobutane amino acids can be inferred. The presence of amino and carboxylic acid functional groups in these compounds suggests that they can participate in typical amino acid reactions, such as peptide bond formation or reactions with electrophiles and nucleophiles at the amino group. The fluorine atom in the 4-fluorophenyl group could also influence the reactivity by affecting the electron distribution within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane amino acids are influenced by their conformational rigidity and the presence of substituents. The papers do not provide specific data on the physical properties of 2-{(4-Fluorophenyl)methylamino}cyclobutan-1-ol, but the studies on related compounds suggest that these molecules may exhibit unique solubility, stability, and hydrogen bonding characteristics due to their cyclic structure. The fluorine substituent is likely to affect the acidity of the compound and could also impact its lipophilicity and potential for hydrogen bonding.

Scientific Research Applications

Synthesis and Characterization

1. Synthetic Methodologies and Characterization

The synthesis and characterization of compounds structurally related to "2-{(4-Fluorophenyl)methylamino}cyclobutan-1-ol" have been reported. For instance, the synthesis of a monofluoro-substituted amino acid intended for use as a conformationally restricted label in solid-state 19F NMR studies of membrane-bound peptides shows the versatility of cyclobutane-containing compounds in chemical synthesis and structural biology (Tkachenko et al., 2014). This research demonstrates the application in developing NMR probes for studying the structure of biomolecules in their native environments.

2. Chemical Precursors and Decomposition Products

The identification and analysis of chemical precursors and their decomposition products have been extensively studied. For example, the structure identification of a suspected precursor of 2-fluorodeschloroketamine and its decomposition products provides insights into the stability and transformation of these compounds, which is crucial for forensic analysis and understanding the chemical behavior under various conditions (Luo et al., 2022).

Medical Imaging and Diagnosis

3. PET Imaging in Prostate Cancer

Research into the transport mechanisms and clinical applications of compounds similar to "2-{(4-Fluorophenyl)methylamino}cyclobutan-1-ol" in medical imaging has shown promise. For example, trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid (anti-18F-FACBC), an amino acid PET tracer, has been evaluated for its potential in visualizing prostate cancer, demonstrating the utility of such compounds in diagnostic imaging and potentially improving the detection and management of cancer (Okudaira et al., 2011).

Therapeutic Research

4. Drug Development and Molecular Biology

The exploration of synthetic amino acids and their analogs extends into therapeutic research, where these compounds are investigated for their potential in drug development and as tools in molecular biology. The study of therapeutic oligonucleotides, for instance, showcases the broad applications of synthetic chemistry in creating molecules that can interfere with various biological processes, offering insights into the development of novel therapeutics (Smith & Zain, 2019).

properties

IUPAC Name

2-[(4-fluorophenyl)methyl-methylamino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-14(11-6-7-12(11)15)8-9-2-4-10(13)5-3-9/h2-5,11-12,15H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWICXLIUOKRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)F)C2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol

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